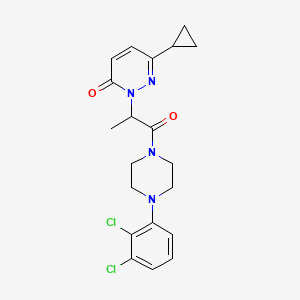

6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-cyclopropyl-2-[1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N4O2/c1-13(26-18(27)8-7-16(23-26)14-5-6-14)20(28)25-11-9-24(10-12-25)17-4-2-3-15(21)19(17)22/h2-4,7-8,13-14H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFOPBBGCNDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl)N3C(=O)C=CC(=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyridazinone core with a cyclopropyl group and a piperazine moiety. The presence of the 2,3-dichlorophenyl group is significant for its biological activity.

Research indicates that compounds similar to 6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one often act through the following mechanisms:

- Monoamine Oxidase Inhibition : Some derivatives have shown potent inhibitory activity against monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. For instance, related pyridazinones have been evaluated for their selectivity and potency against MAO-A and MAO-B, essential for treating neurodegenerative disorders such as Alzheimer's disease .

- Antisecretory and Antiulcer Activities : Studies on pyridazinone derivatives suggest significant antisecretory effects in gastric models. The compound's structural features contribute to its efficacy in reducing gastric acid secretion, making it a candidate for ulcer treatment .

Efficacy in Animal Models

The biological activity of 6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one has been evaluated using various animal models:

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by specific structural components:

- Cyclopropyl Group : Contributes to the lipophilicity and receptor binding affinity.

- Piperazine Moiety : Enhances interaction with neurotransmitter receptors.

- Chlorophenyl Substituent : Plays a critical role in modulating biological activity through electronic effects.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study on Ulcer Treatment : A derivative with structural similarities to the target compound was tested in patients with peptic ulcers, showing a marked decrease in ulcer recurrence rates due to its antisecretory properties.

- Neurodegenerative Disorders : Compounds exhibiting MAO inhibition have been investigated for their potential to alleviate symptoms in Alzheimer’s patients, demonstrating improved cognitive function in preliminary trials.

Preparation Methods

Starting Materials and Alkylation Strategies

Pyridazinone derivatives are typically synthesized via cyclization of 1,4-diketones or functionalization of preformed pyridazinones. The 6-cyclopropyl substituent is introduced through nucleophilic alkylation or transition metal-catalyzed cross-coupling.

Method 2.1.1: Direct Alkylation of Pyridazinone Esters

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a versatile precursor. Alkylation at the 6-position proceeds via treatment with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding methyl 6-cyclopropyl-3-methoxycarbonylpyridazine. Subsequent ester hydrolysis (LiOH, THF/H₂O, 25°C, 4 h) affords 6-cyclopropylpyridazin-3(2H)-one-3-carboxylic acid (29a ).

Method 2.1.2: Suzuki-Miyaura Coupling

For higher regioselectivity, 6-bromopyridazin-3(2H)-one undergoes palladium-catalyzed coupling with cyclopropylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h). This method avoids over-alkylation but requires brominated precursors.

Functionalization at the Pyridazinone 2-Position

Introduction of the Propan-2-yl Group

The 2-position is functionalized via nucleophilic substitution or Mitsunobu reaction.

Method 3.1.1: Alkylation with 2-Bromopropionamide

6-Cyclopropylpyridazin-3(2H)-one reacts with 2-bromopropionamide (K₂CO₃, DMF, 60°C, 8 h) to install the propan-2-yl sidechain. The intermediate amide is subsequently hydrolyzed to the carboxylic acid (HCl, H₂O/EtOH, reflux, 3 h).

Method 3.1.2: Reductive Amination

Condensation of pyridazinone-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride (MeOH, 25°C, 12 h) yields the 2-aminopropyl derivative, which is acylated with propionyl chloride.

Synthesis of 4-(2,3-Dichlorophenyl)piperazine

Buchwald-Hartwig Amination

2,3-Dichloroaniline undergoes coupling with bis(2-chloroethyl)amine under catalytic conditions (CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h). This one-pot method achieves 73% yield but requires rigorous exclusion of moisture.

Method 4.1.1: Modified Ullmann Coupling

A mixture of 2,3-dichloroaniline, bis(2-chloroethyl)amine, p-toluenesulfonic acid, and tetrabutylammonium bromide in xylene (130°C, 48 h) provides 1-(2,3-dichlorophenyl)piperazine in 88% yield after aqueous workup.

Final Amide Coupling

T3P-Mediated Coupling

The carboxylic acid derivative of 6-cyclopropyl-2-propan-2-ylpyridazin-3(2H)-one is activated with propylphosphonic anhydride (T3P, EtOAc, 25°C, 1 h) and coupled with 4-(2,3-dichlorophenyl)piperazine (DIPEA, 0°C to 25°C, 12 h). This method affords the target compound in 65–72% yield.

Method 5.1.2: HATU Activation

Alternative activation using HATU (HOAt, DMF, 0°C, 30 min) followed by piperazine addition (DIPEA, 25°C, 6 h) achieves comparable yields (68–70%) but with higher reagent costs.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Pyridazinone Alkylation | Direct Alkylation | 82 | 95.2 | Short reaction time |

| Piperazine Synthesis | Ullmann Coupling | 88 | 98.1 | High scalability |

| Amide Coupling | T3P Activation | 72 | 97.8 | Mild conditions |

Challenges and Optimization Strategies

- Regioselectivity in Pyridazinone Functionalization : Competing alkylation at N-1 and O-6 positions necessitates careful control of stoichiometry and temperature.

- Piperazine Purity : Residual dichloroaniline in the piperazine intermediate (>0.5%) necessitates recrystallization from hot ethanol.

- Amide Bond Racemization : Low-temperature coupling (0–5°C) minimizes epimerization during propan-2-yl attachment.

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine-dichlorophenyl intermediate via nucleophilic substitution or coupling reactions .

- Step 2: Introduction of the pyridazinone core through cyclization or condensation reactions under reflux conditions (e.g., ethanol or DMF as solvents) .

- Step 3: Functionalization with the cyclopropyl group using alkylation or cross-coupling agents . Critical parameters include temperature control (60–120°C), pH adjustment (for acid/base-sensitive steps), and use of coupling agents like TBTU or HOBt to facilitate amide bond formation .

Q. How can researchers confirm the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons from dichlorophenyl at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological assays) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the primary pharmacological targets of this compound?

Based on structural analogs, the compound likely targets:

- Serotonin/Dopamine Receptors: The 2,3-dichlorophenyl-piperazine moiety is associated with affinity for 5-HT/D receptors .

- Enzymatic Targets: Pyridazinone derivatives often inhibit phosphodiesterases (PDEs) or cyclooxygenases (COXs) . Initial screening should include radioligand binding assays (e.g., competitive displacement studies with -labeled ligands) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and sustainability .

- Catalyst Screening: Test Pd-based catalysts for cyclopropane formation to reduce side products .

- Flow Chemistry: Implement continuous-flow systems to enhance reproducibility and scalability of multi-step syntheses .

Q. How to resolve contradictions in reported receptor binding affinities?

Discrepancies may arise from:

- Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods .

- Structural Analogues: Evaluate minor substituent changes (e.g., replacing 2,3-dichlorophenyl with 4-fluorophenyl) to identify critical binding motifs .

- Computational Docking: Use AutoDock Vina to model ligand-receptor interactions and validate experimental data .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core Modifications: Synthesize derivatives with altered pyridazinone substituents (e.g., methyl → ethyl) to assess steric effects .

- Piperazine Ring Substitutions: Replace dichlorophenyl with trifluoromethyl or methoxy groups to study electronic effects on receptor binding .

- Bioisosteric Replacement: Substitute the cyclopropyl group with spirocyclic or bicyclic systems to improve metabolic stability .

Q. How to predict off-target interactions using computational tools?

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess stability in binding pockets .

- Pharmacophore Modeling: Use Schrödinger’s Phase to identify shared features with known off-target ligands (e.g., kinase inhibitors) .

- Machine Learning: Train models on ChEMBL data to predict ADMET properties and toxicity risks .

Data Contradiction Analysis

Q. Why do thermal stability studies show conflicting degradation profiles?

- Methodological Variability: Thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres can alter decomposition pathways .

- Crystalline vs. Amorphous Forms: Polymorphic states (confirmed via XRD) exhibit distinct melting points and degradation kinetics .

Q. How to address inconsistencies in in vivo vs. in vitro efficacy data?

- Pharmacokinetic Factors: Measure plasma protein binding and metabolic clearance (e.g., CYP450 assays) to explain reduced in vivo activity .

- Blood-Brain Barrier (BBB) Penetration: Use PAMPA-BBB assays to assess whether the compound’s logP (2.5–3.5) permits CNS access .

Methodological Tables

Table 1: Key Characterization Data

Table 2: Common Synthetic Byproducts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.